Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate
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Overview
Description
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate is an organic compound with a unique structure that combines a cyclopentene ring with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate typically involves the reaction of 2-(cyclopent-1-en-1-yl)-6-methylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanolic NaOH.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Spiro [4H-3,1-benzoxazine-4,1’-cyclopentanes].
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclopent-1-en-1-yl)phenyl]acetamides: These compounds share a similar cyclopentene ring structure and exhibit comparable chemical reactivity.
Ethyl 2-(cyclopent-2-en-1-yl)acetate: Another compound with a cyclopentene ring, used in various chemical syntheses.
Uniqueness
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate is unique due to the presence of both a cyclopentene ring and a carbamate group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
410538-58-8 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl N-[2-(cyclopenten-1-yl)-6-methylphenyl]carbamate |
InChI |
InChI=1S/C15H19NO2/c1-3-18-15(17)16-14-11(2)7-6-10-13(14)12-8-4-5-9-12/h6-8,10H,3-5,9H2,1-2H3,(H,16,17) |
InChI Key |
XPGPGJGWCMROIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC=C1C2=CCCC2)C |
Origin of Product |
United States |
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